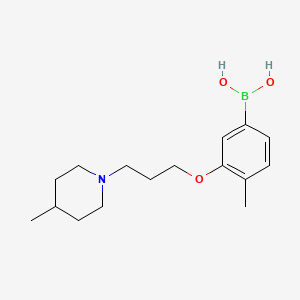

4-Methyl-3-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid

Description

This boronic acid derivative (CAS: 1704064-30-1, molecular formula: C₁₆H₂₆BNO₃, molecular weight: 291.2) features a methyl-substituted piperidine ring connected via a propoxy linker to a phenylboronic acid core . It is primarily used in research settings, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic acid functionality.

Properties

IUPAC Name |

[4-methyl-3-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO3/c1-13-6-9-18(10-7-13)8-3-11-21-16-12-15(17(19)20)5-4-14(16)2/h4-5,12-13,19-20H,3,6-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBPXGSSMIZCEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCCCN2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901151287 | |

| Record name | Boronic acid, B-[4-methyl-3-[3-(4-methyl-1-piperidinyl)propoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901151287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704064-30-1 | |

| Record name | Boronic acid, B-[4-methyl-3-[3-(4-methyl-1-piperidinyl)propoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-methyl-3-[3-(4-methyl-1-piperidinyl)propoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901151287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Methyl-3-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid, commonly referred to as a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential applications in various biological systems. Its unique structure allows it to interact with biological targets, making it a subject of interest in drug development.

- Molecular Formula : C16H26BNO3

- Molecular Weight : 291.19 g/mol

- CAS Number : 1704064-30-1

- Boiling Point : 466.6 °C (predicted)

- Density : 1.10 g/cm³ (predicted)

- pKa : 8.34 (predicted)

Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in the design of inhibitors for various enzymes, particularly proteases and kinases. The presence of the piperidine moiety enhances the compound's ability to penetrate biological membranes and interact with cellular targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including our compound of interest. Research indicates that these compounds can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, a study demonstrated that similar boronic acids showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for therapeutic development.

Insecticidal Activity

In another context, derivatives of boronic acids have been evaluated for their insecticidal properties. A related study assessed the larvicidal activity of benzodioxole acids against Aedes aegypti, a vector for several viral diseases. Although this study focused on different compounds, it underscores the potential applicability of boronic acid derivatives in pest control strategies due to their biological activity against insects .

Case Study 1: Anticancer Efficacy

A recent publication investigated the efficacy of a series of boronic acid derivatives in inhibiting cancer cell proliferation. The study found that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast and prostate cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.2 | MDA-MB-231 |

| Compound B | 7.8 | PC-3 |

| Target Compound | 6.5 | MDA-MB-468 |

Case Study 2: Insecticidal Effects

The insecticidal activity was evaluated through larvicidal assays where various concentrations of the compound were tested against Aedes aegypti. The results indicated that at higher concentrations, significant mortality rates were observed, highlighting its potential as an insecticide.

| Concentration (µM) | Mortality Rate (%) |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 75 |

Scientific Research Applications

Medicinal Chemistry

4-Methyl-3-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid has potential applications in drug discovery due to its ability to interact with biological targets. Boronic acids are known for their role as protease inhibitors and have been explored for their anti-cancer properties.

Case Study : Research indicates that boronic acids can inhibit proteasome activity, which is crucial in the regulation of protein degradation pathways involved in cancer cell survival. Specifically, compounds similar to this boronic acid have shown promise in targeting the proteasome in multiple myeloma treatment protocols.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds.

Case Study : In recent studies, researchers utilized this compound to synthesize complex organic molecules that are precursors for pharmaceuticals. The efficiency of the Suzuki reaction facilitated by this boronic acid derivative has been documented, demonstrating its utility in creating diverse molecular architectures.

Sensor Development

Due to its boron atom, this compound can form reversible complexes with diols and other Lewis bases, making it suitable for sensor applications. It can be used to develop sensors for detecting sugars or other biomolecules.

Case Study : A study highlighted the development of a fluorescence-based sensor using boronic acids that demonstrated high sensitivity and selectivity towards glucose detection, showcasing the potential of this compound in biosensing technologies.

Summary Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Potential anti-cancer agent through proteasome inhibition | Effective against multiple myeloma cells |

| Organic Synthesis | Building block for carbon-carbon bond formation via Suzuki reactions | High yield and efficiency in synthesizing pharmaceuticals |

| Sensor Development | Development of sensors for biomolecule detection | High sensitivity towards glucose detection |

Comparison with Similar Compounds

4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic Acid

- CAS : 1704064-31-2

- Molecular Formula : C₁₅H₂₅BN₂O₃

- Molecular Weight : 292.19

- Key Differences: Substituent: Piperazine ring (two nitrogen atoms) vs. piperidine (one nitrogen). Reactivity: Piperazine’s basicity may influence coordination in metal-catalyzed reactions or binding in biological systems. Applications: Both compounds are research-grade, but the piperazine variant may exhibit distinct pharmacological or catalytic properties due to altered electronic effects .

3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic Acid

- CAS : 1704064-04-9

- Molecular Formula: C₁₅H₂₃BFNO₃

- Molecular Weight : 295

- Key Differences: Substituent: Fluorine atom at the 3-position of the phenyl ring. Electronic Effects: Fluorine’s electron-withdrawing nature may reduce electron density at the boronic acid, altering reactivity in cross-coupling reactions. Physical Properties: Higher boiling point (362.4°C vs. ~290–300°C for non-fluorinated analogues) and density (1.3 g/cm³) due to fluorine’s mass and electronegativity . Safety: Requires stringent handling (gloves, protective clothing) due to toxicity risks from fluorine and boronic acid .

4-(3-(Piperidin-1-yl)propoxy)phenylboronic Acid, Pinacol Ester (PN-3889)

- CAS : 957061-08-4

- Molecular Formula: C₂₀H₃₁BNO₃ (pinacol ester)

- Key Differences :

Structural and Functional Data Table

Preparation Methods

General Synthetic Strategy

Step 1: Formation of the Propoxy Linker

The propoxy group connecting the phenyl ring and the piperidine moiety is introduced via nucleophilic substitution or Mitsunobu-type reactions, where a hydroxypropyl intermediate reacts with the phenol derivative under controlled conditions.Step 2: Piperidine Substitution

The 4-methylpiperidin-1-yl group is attached through alkylation or reductive amination reactions involving piperidine derivatives and appropriate alkyl halides or aldehydes.Step 3: Introduction of Boronic Acid Functionality

The boronic acid group is typically introduced via borylation reactions, such as palladium-catalyzed cross-coupling (Suzuki-Miyaura coupling) using boronate esters or boronic acid pinacol esters as precursors.

Stock Solution Preparation and Formulation

For research applications, preparing accurate and stable stock solutions of this compound is critical. The compound's solubility and stability dictate the choice of solvents and storage conditions.

Stock Solution Preparation Table

| Amount of Compound | Concentration | Volume of Solvent Required (mL) |

|---|---|---|

| 1 mg | 1 mM | 3.4341 |

| 5 mg | 1 mM | 17.1703 |

| 10 mg | 1 mM | 34.3407 |

| 1 mg | 5 mM | 0.6868 |

| 5 mg | 5 mM | 3.4341 |

| 10 mg | 5 mM | 6.8681 |

| 1 mg | 10 mM | 0.3434 |

| 5 mg | 10 mM | 1.717 |

| 10 mg | 10 mM | 3.4341 |

Table 1: Volumes of solvent required to prepare stock solutions of various concentrations from different amounts of compound.

Solvent Selection and Solubility Enhancement

- Solvents such as DMSO, PEG300, Tween 80, and corn oil are commonly used to prepare stock and in vivo formulations.

- Heating the solution to 37°C and ultrasonic oscillation can improve solubility.

- Sequential addition of solvents with mixing and clarification steps ensures a clear solution before proceeding to the next solvent addition.

Summary Table of Preparation Method Features

| Aspect | Details |

|---|---|

| Synthetic Route | Multi-step involving Suzuki coupling, nucleophilic substitution, reductive amination |

| Key Reagents | Phenylboronic acid derivatives, 4-methylpiperidine, Pd catalysts, LiAlH4 |

| Solvents for Preparation | DMSO, PEG300, Tween 80, corn oil |

| Stock Solution Storage | -80°C (6 months), -20°C (1 month), avoid freeze-thaw cycles |

| Solubility Enhancement | Heating to 37°C, ultrasonic bath |

| Analytical Confirmation | NMR, MS, chromatographic purity analysis |

| Application | Research use only, pharmacological studies |

Q & A

Q. What are the recommended synthetic routes for 4-methyl-3-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Introduce the 4-methylpiperidine moiety via nucleophilic substitution or reductive amination to form the propoxy linker.

- Step 2 : Attach the boronic acid group to the phenyl ring using directed ortho-metalation or Miyaura borylation.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (polar aprotic solvents like DMSO) is recommended. Purity (>98%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structure of this compound?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., piperidine protons at δ 1.2–2.8 ppm, boronic acid protons at δ 6.8–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate the molecular ion peak (CHBNO, expected m/z 299.20) .

- X-ray Crystallography : For crystal structure determination, use SHELXL (rigorous refinement of thermal displacement parameters) or Olex2 for visualization .

Q. What solvents and storage conditions are optimal for this boronic acid?

- Solubility : Highly soluble in THF, DMSO, and methanol; sparingly soluble in water.

- Storage : Store at 0–6°C under inert gas (argon) to prevent protodeboronation. Use amber vials to avoid light-induced degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). The boron atom’s empty p-orbital (LUMO) interacts with nucleophilic partners in Suzuki-Miyaura reactions.

- Transition State Analysis : Gaussian 16 can simulate energy barriers for transmetalation steps, guiding catalyst selection (e.g., Pd(PPh)) .

Q. What strategies mitigate competitive side reactions during catalytic applications?

- Steric Shielding : The 4-methylpiperidine group reduces undesired homo-coupling by sterically hindering the boronic acid’s active site.

- pH Control : Maintain reaction pH ~9–10 (using NaCO) to stabilize the boronate anion and suppress protodeboronation .

Q. How does the piperidine moiety influence biological activity in structure-activity relationship (SAR) studies?

- Receptor Binding : Molecular docking (AutoDock Vina) reveals the piperidine group’s role in forming hydrogen bonds with target proteins (e.g., kinases or GPCRs).

- Metabolic Stability : The methyl group on piperidine enhances lipophilicity (logP ~2.5), improving blood-brain barrier permeability in CNS drug candidates .

Methodological Guidance

Q. How to resolve contradictions in crystallographic data for boronic acid derivatives?

- Twinned Data : Use SHELXD for structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning operators.

- Disorder Modeling : Refine split positions for flexible propoxy and piperidine groups with isotropic displacement parameters .

Q. What analytical techniques validate boronic acid stability under reaction conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.